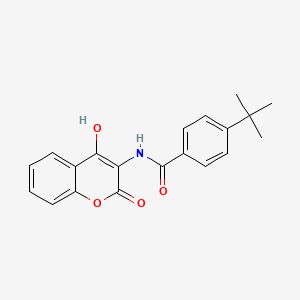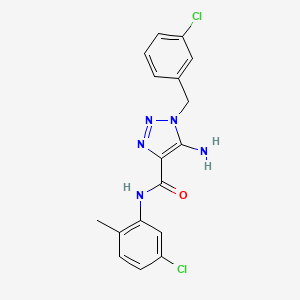![molecular formula C24H20ClN3O4S B11428316 (2Z)-N-(3-chloro-4-methylphenyl)-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide](/img/structure/B11428316.png)
(2Z)-N-(3-chloro-4-methylphenyl)-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with sulfonamide and carboxamide groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the sulfonamide and carboxamide functionalities. Common synthetic routes include:
Cyclization Reactions: Formation of the chromene core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro and methyl groups via electrophilic aromatic substitution.
Amidation Reactions: Formation of the sulfonamide and carboxamide groups through reactions with sulfonyl chlorides and carboxylic acids, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE:
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological processes.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Methyl 4-aminobenzoate: Utilized in organic synthesis and as a precursor for other compounds.
Uniqueness
(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE: is unique due to its combination of a chromene core with sulfonamide and carboxamide functionalities, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H20ClN3O4S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
(2Z)-N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-15-7-11-19(12-8-15)33(30,31)28-27-24-20(13-17-5-3-4-6-22(17)32-24)23(29)26-18-10-9-16(2)21(25)14-18/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
InChI Key |
BXICCMWDXRULTP-PNHLSOANSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-tert-butylphenyl)sulfonyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B11428238.png)
![6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B11428239.png)
![8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428241.png)
![N-benzyl-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11428256.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11428257.png)
![3-(3-chloro-4-methylphenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428263.png)
![(3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid](/img/structure/B11428269.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11428273.png)

![1-(2-bromophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11428283.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11428291.png)
![2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11428296.png)

